

A Comparative Analysis of the Cytotoxic Properties of Beauvericin and Enniatins

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Compound of Interest

Compound Name: *Beauvericin*

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Introduction

Beauvericin (BEA) and enniatins (ENNs) are cyclic hexadepsipeptide mycotoxins produced predominantly by various *Fusarium* fungi and are common contaminants in cereals and grain-based products.^{[1][2]} Due to their frequent co-occurrence and structural similarities, there is significant interest in understanding their individual and combined toxicological profiles. Both BEA and ENNs exhibit a range of biological activities, including insecticidal, antimicrobial, and potent cytotoxic effects against various cell lines.^{[3][4][5]} Their primary mechanism of action is linked to their ionophoric properties, which enable them to facilitate the transport of cations across biological membranes, disrupting cellular ion homeostasis and triggering cell death pathways.^{[3][4][6]} This guide provides a comparative overview of the cytotoxicity of **beauvericin** and various enniatins, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Comparative Cytotoxicity Data

The cytotoxic potency of **beauvericin** and enniatins varies significantly depending on the specific analogue, the cell line tested, and the duration of exposure. Generally, both mycotoxins induce cytotoxic effects in the low micromolar range.^{[3][7]} The following table summarizes the 50% inhibitory concentration (IC50) values from various in vitro studies.

| Mycotoxin | Cell Line | Exposure Time (h) | IC50 (µM) | Reference(s) |
|--|-------------------------|-------------------|-----------|--------------|
| Beauvericin (BEA) | IPEC-J2 (proliferating) | 24 | < 10 | [1][8] |
| A549 (Human Lung Carcinoma) | - | 2.4 - 7.8 | [5] | |
| NCI-H460 (Human Lung Cancer) | - | 1.1 | [5] | |
| MIA Pa Ca-2 (Human Pancreatic Carcinoma) | - | 1.3 | [5] | |
| Y79 (Human Retinoblastoma) | - | 0.4 - 4 | [5] | |
| Enniatin A (ENN A) | IPEC-J2 (proliferating) | 24 | ~10 | [1] |
| Caco-2 (Human Colon Adenocarcinoma) | - | 1.1 ± 0.2 | [9] | |
| Enniatin A1 (ENN A1) | H4IIE (Rat Hepatoma) | - | ~1 - 2.5 | [7][10] |
| Caco-2 | 48 | 2.7 ± 0.8 | [9] | |
| HT-29 (Human Colon Adenocarcinoma) | 48 | 1.4 ± 0.7 | [9] | |
| HepG2 (Human Liver Carcinoma) | - | ~10 - 25 | [7] | |

| | | | | |
|-------------------------|-------|--------------|----------|---------|
| Enniatin B (ENN B) | H4IIE | - | ~1 - 2.5 | [7] |
| Caco-2 | - | 1.4 to >30 | [11] | |
| HepG2 | - | 0.9 to 435.9 | [11] | |
| IPEC-J2 (proliferating) | 24 | > 100 | [1][8] | |
| Enniatin B1 (ENN B1) | H4IIE | - | ~1 - 2.5 | [7][10] |
| Caco-2 | 72 | 0.8 | [11][12] | |
| HT-29 | 72 | 3.7 | [11][12] | |
| HepG2 | 72 | 8.5 | [11][12] | |

Note: IC50 values can vary between studies due to differences in experimental conditions and assays used.

Studies comparing these mycotoxins on the same cell line reveal varying orders of potency. For instance, in porcine intestinal epithelial cells (IPEC-J2), **beauvericin** and enniatin A were found to be the most cytotoxic, followed by enniatins A1 and B1, with enniatin B being the least potent.[1][8] In contrast, for human colon adenocarcinoma cells (Caco-2 and HT-29), enniatin A1 was identified as the most toxic compound.[9]

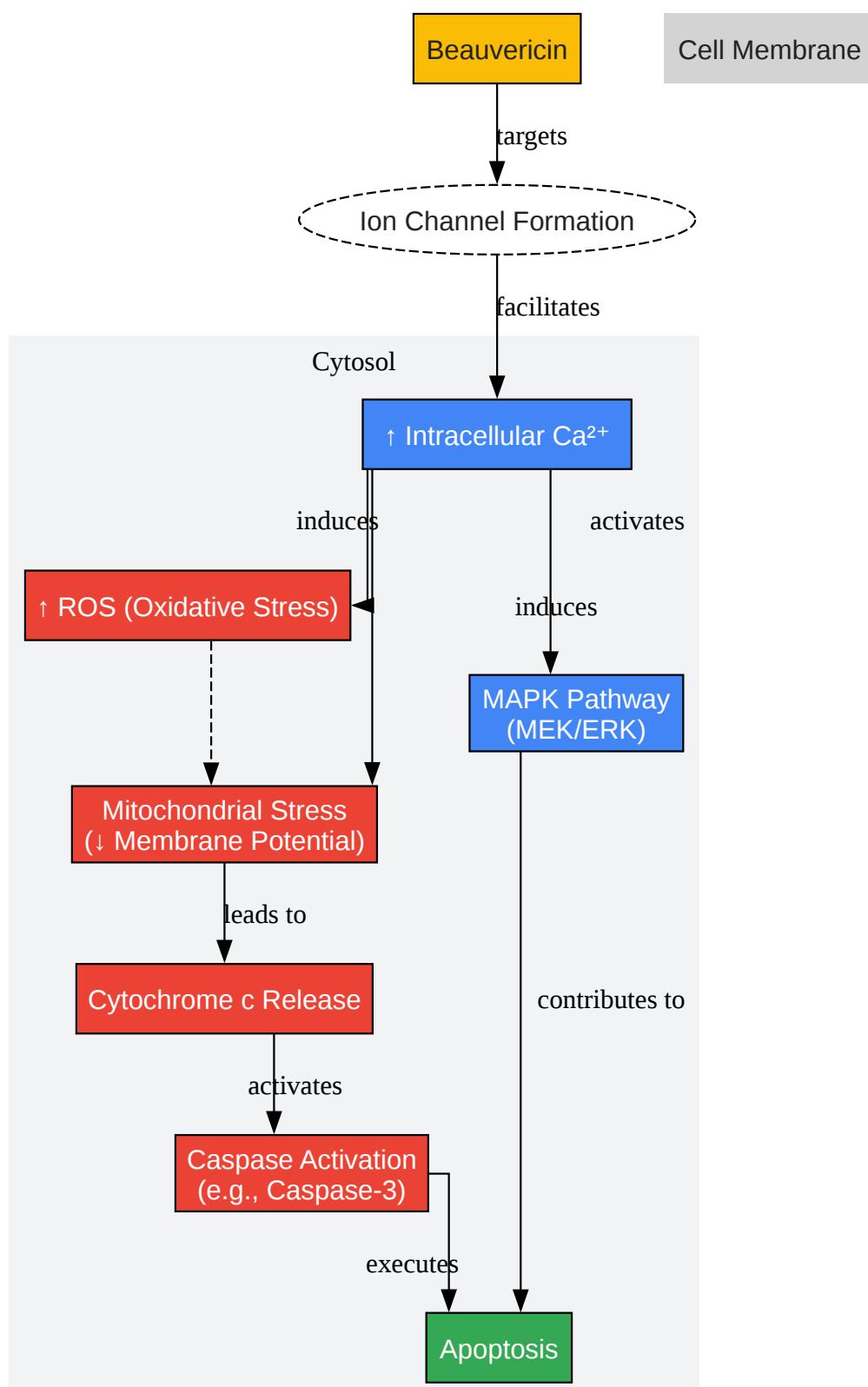
Mechanisms of Action and Signaling Pathways

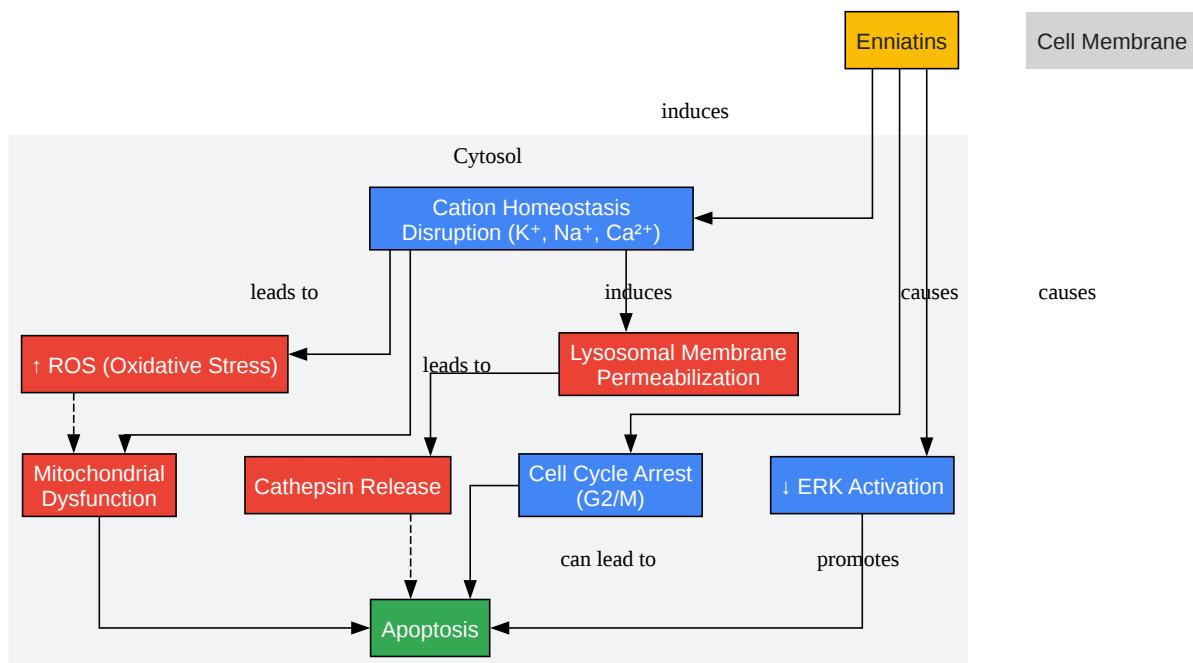
The cytotoxicity of **beauvericin** and enniatins is primarily initiated by their ionophoric activity, leading to a cascade of intracellular events that culminate in apoptosis or necrosis.

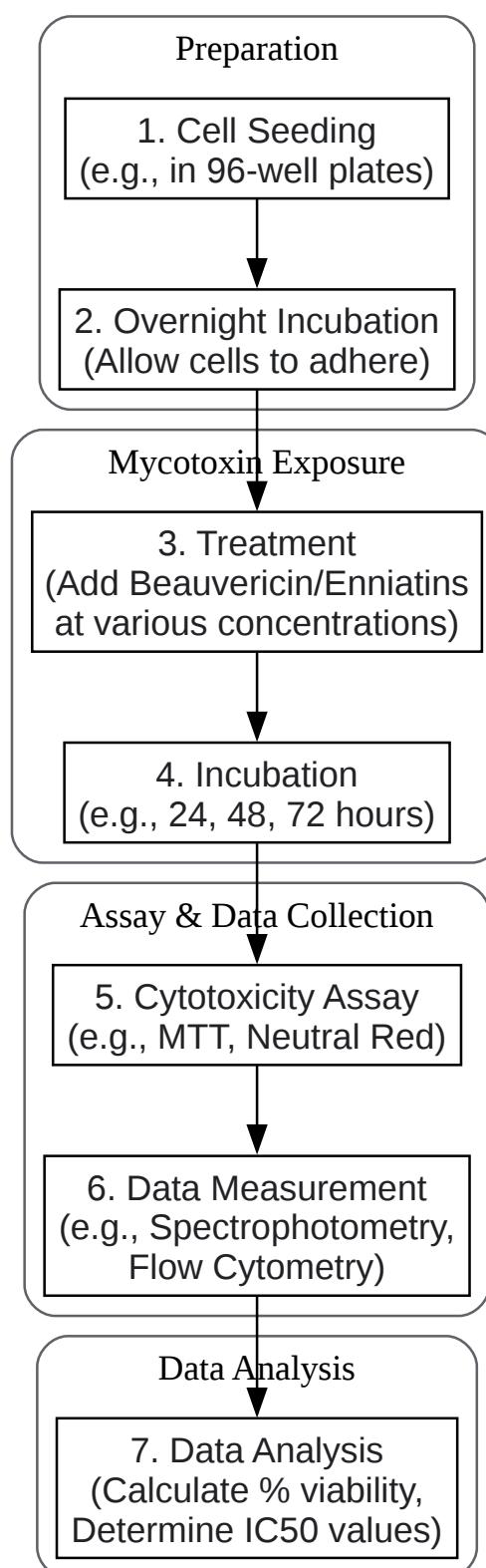
Beauvericin-Induced Cytotoxicity

Beauvericin's toxicity is strongly associated with its ability to increase the permeability of cell membranes to cations, particularly calcium (Ca^{2+}).[6][13] The influx of extracellular Ca^{2+} disrupts intracellular homeostasis, triggering several downstream signaling pathways.[5][6]

- Mitochondrial (Intrinsic) Apoptosis Pathway: The elevated cytosolic Ca^{2+} leads to mitochondrial stress, decreasing the mitochondrial membrane potential and causing the release of cytochrome c.[5][6] Cytochrome c then activates caspases (such as caspase-3), which are key executioner enzymes of apoptosis, leading to DNA fragmentation and cell death.[5][14]
- Oxidative Stress: **Beauvericin** induces the generation of reactive oxygen species (ROS), leading to oxidative stress, which further contributes to mitochondrial damage and apoptosis. [4][13]
- MAPK and NF- κ B Signaling: BEA influences crucial cellular signaling pathways. It can activate the MEK1/2-ERK42/44-90RSK signaling cascade, which plays a role in BEA-induced apoptosis in some cancer cells.[6][13][14] It has also been shown to decrease NF- κ B phosphorylation and increase JNK phosphorylation.[6][13][15]





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